molecular formula C6H3ClFN3 B13024406 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine

6-Chloro-3-fluoroimidazo[1,2-b]pyridazine

Cat. No.: B13024406
M. Wt: 171.56 g/mol
InChI Key: QJJXXGPJSKBPKR-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse pharmacological properties, including antifungal, anti-inflammatory, and antiproliferative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-fluoropyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Uniqueness

6-Chloro-3-fluoroimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for the development of new bioactive molecules .

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

6-chloro-3-fluoroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H3ClFN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H

InChI Key

QJJXXGPJSKBPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=C2F)Cl

Origin of Product

United States

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